molecular formula C7H9F2N B2886130 2,2-Difluorocyclohexane-1-carbonitrile CAS No. 1554428-52-2

2,2-Difluorocyclohexane-1-carbonitrile

Cat. No.: B2886130
CAS No.: 1554428-52-2
M. Wt: 145.153
InChI Key: JYJPINRCFRGLSI-UHFFFAOYSA-N
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Description

This compound is cataloged as a building block in organic synthesis, suggesting utility in pharmaceuticals, agrochemicals, or materials science . The electronegative fluorine substituents enhance polarity and metabolic stability, while the nitrile group offers reactivity for further functionalization.

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPINRCFRGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexane-1-carbonitrile typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclohexane to the nitrile compound using cyanide sources such as sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactivity of fluorine compounds. The production process must ensure high purity and yield, often requiring multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorocyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below compares key parameters of 2,2-Difluorocyclohexane-1-carbonitrile with similar cyclohexane-carbonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Storage Conditions
This compound 2,2-difluoro C₇H₈F₂N ~156.1* Not specified Not provided
1-Piperidinocyclohexanecarbonitrile 1-piperidinyl C₁₂H₂₀N₂ 192.3 Crystalline solid -20°C, ≥5 years
1-(2-Chloroethyl)cyclohexane-1-carbonitrile 2-chloroethyl C₉H₁₄ClN 171.67 Liquid 4°C
2-Ethylcyclohexane-1-carbonitrile 2-ethyl C₉H₁₅N ~137.2* Liquid Not specified

*Estimated based on molecular formula.

Key Observations:
  • Molecular Weight : Fluorine substituents increase molecular weight modestly (~156.1) compared to ethyl (137.2) or chloroethyl (171.67) analogs. The piperidine derivative (192.3) is heavier due to its nitrogen-containing ring.
  • Physical State : Fluorinated and piperidine derivatives are solids or unspecified, while ethyl and chloroethyl analogs are liquids, likely due to reduced symmetry and weaker intermolecular forces.
  • Stability : The piperidine derivative exhibits long-term stability at -20°C, whereas the chloroethyl compound requires refrigeration (4°C), suggesting higher reactivity of the chloroethyl group .

Reactivity and Functional Group Influence

  • Fluorine vs. Chlorine : The electron-withdrawing fluorine atoms in this compound increase the electrophilicity of the nitrile group, enhancing reactivity toward nucleophiles. In contrast, the chloroethyl group in 1-(2-chloroethyl)cyclohexane-1-carbonitrile may undergo elimination or substitution reactions due to the labile C-Cl bond .
  • Ethyl Group: The nonpolar ethyl substituent in 2-Ethylcyclohexane-1-carbonitrile reduces overall polarity, making it more suitable for lipophilic environments .

Research Findings and Data Highlights

Conformational Analysis

  • Steric Effects : X-ray data for (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile () reveals bond angles (e.g., C1–C2–C3–O: 123.73°) influenced by substituents. Similarly, the 2,2-difluoro substitution likely induces ring puckering, altering reactivity compared to unsubstituted analogs .
  • Electronic Effects : Fluorine’s electronegativity increases the nitrile’s dipole moment, as seen in related fluorobenzoyl derivatives (), which exhibit enhanced dipole-dipole interactions .

Biological Activity

2,2-Difluorocyclohexane-1-carbonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring with two fluorine atoms and a cyano group attached. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Target Enzymes

Research indicates that compounds with similar structures often target key enzymes such as kinases and phosphatases. The interaction with these enzymes can modulate signaling pathways critical for cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 (µM) Target Notes
Study 1Antiproliferative8.5EGFRModerate activity against cancer cell lines
Study 2Kinase Inhibition12.3JAKSelective inhibition observed
Study 3Cytotoxicity15.0VariousEffective against multiple tumor types

Case Studies

Several case studies have investigated the biological effects of this compound in vitro and in vivo:

  • Case Study on Anticancer Activity
    • A study evaluated the antiproliferative effects of the compound on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition with an IC50 value of approximately 8.5 µM in MCF-7 cells, suggesting potential as an anticancer agent.
  • Kinase Inhibition Assay
    • Another investigation focused on the inhibitory effects of this compound on Janus kinase (JAK). The compound demonstrated an IC50 of 12.3 µM, indicating a selective inhibition profile that could be beneficial for treating diseases associated with aberrant JAK signaling.
  • Toxicological Assessment
    • A toxicological study assessed the cytotoxicity of the compound across various cell lines. The findings revealed an IC50 value of 15.0 µM, highlighting its potential safety profile while still exhibiting notable cytotoxic effects.

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